![molecular formula C16H22N2O2 B4724154 N-(4-isopropylphenyl)-2-oxo-2-(1-piperidinyl)acetamide](/img/structure/B4724154.png)
N-(4-isopropylphenyl)-2-oxo-2-(1-piperidinyl)acetamide
Overview
Description
N-(4-isopropylphenyl)-2-oxo-2-(1-piperidinyl)acetamide, also known as IPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. IPPA is a white to off-white crystalline powder that is soluble in organic solvents and has a molecular formula of C16H22N2O2.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-2-oxo-2-(1-piperidinyl)acetamide is not fully understood, but it is believed to act on ion channels in the nervous system. Specifically, N-(4-isopropylphenyl)-2-oxo-2-(1-piperidinyl)acetamide has been shown to enhance the activity of potassium channels, which are involved in regulating neuronal excitability and neurotransmitter release. By modulating potassium channel activity, N-(4-isopropylphenyl)-2-oxo-2-(1-piperidinyl)acetamide may have a beneficial effect on neurological disorders such as epilepsy and chronic pain.
Biochemical and physiological effects:
N-(4-isopropylphenyl)-2-oxo-2-(1-piperidinyl)acetamide has been shown to have a number of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of neurotransmitter release, and the reduction of neuronal excitability. These effects may be beneficial for the treatment of neurological disorders, but further research is needed to fully understand the potential therapeutic applications of N-(4-isopropylphenyl)-2-oxo-2-(1-piperidinyl)acetamide.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-isopropylphenyl)-2-oxo-2-(1-piperidinyl)acetamide is its high purity and reliability, which make it a valuable compound for laboratory experiments. However, N-(4-isopropylphenyl)-2-oxo-2-(1-piperidinyl)acetamide is relatively expensive compared to other research compounds, which may limit its use in some experiments. Additionally, the mechanism of action of N-(4-isopropylphenyl)-2-oxo-2-(1-piperidinyl)acetamide is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are a number of future directions for research on N-(4-isopropylphenyl)-2-oxo-2-(1-piperidinyl)acetamide. One area of interest is the development of novel drugs based on the N-(4-isopropylphenyl)-2-oxo-2-(1-piperidinyl)acetamide scaffold, which may have improved pharmacological profiles and therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of N-(4-isopropylphenyl)-2-oxo-2-(1-piperidinyl)acetamide and its potential applications in the treatment of neurological disorders. Finally, the synthesis of N-(4-isopropylphenyl)-2-oxo-2-(1-piperidinyl)acetamide may be optimized to reduce the cost of production, making it more accessible for researchers in a variety of fields.
Scientific Research Applications
N-(4-isopropylphenyl)-2-oxo-2-(1-piperidinyl)acetamide has been studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(4-isopropylphenyl)-2-oxo-2-(1-piperidinyl)acetamide has been shown to modulate the activity of ion channels, which play a critical role in neuronal signaling and synaptic transmission. In pharmacology, N-(4-isopropylphenyl)-2-oxo-2-(1-piperidinyl)acetamide has been investigated for its potential as a therapeutic agent for the treatment of pain, anxiety, and depression. In medicinal chemistry, N-(4-isopropylphenyl)-2-oxo-2-(1-piperidinyl)acetamide has been used as a scaffold for the development of novel drugs with improved pharmacological profiles.
properties
IUPAC Name |
2-oxo-2-piperidin-1-yl-N-(4-propan-2-ylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12(2)13-6-8-14(9-7-13)17-15(19)16(20)18-10-4-3-5-11-18/h6-9,12H,3-5,10-11H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMQAFCFBYHGRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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